molecular formula C26H24ClN3O2S2 B2900849 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1329895-14-8

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

Cat. No. B2900849
CAS RN: 1329895-14-8
M. Wt: 510.07
InChI Key: VJQGGCKICNITOE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H24ClN3O2S2 and its molecular weight is 510.07. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Properties

The anti-inflammatory properties of benzo[d]thiazol derivatives have been studied extensively. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Specifically, certain derivatives have demonstrated significant inhibition of COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

Analgesic Effects

Compounds containing the benzo[d]thiazol moiety have been associated with analgesic effects. They have been found to exhibit significant pain-relieving properties, which could be beneficial in the development of new analgesics .

Organic Light-Emitting Diodes (OLEDs)

Benzo[d]thiazol-based materials have been used as dopant emitters in OLEDs. These materials have shown strong emission, low turn-on voltages, and improved electroluminescent performance compared to their ligand counterparts. This suggests that the compound could be a candidate for use in OLED technology .

Anticancer Activities

The structure of benzo[d]thiazol derivatives allows them to interact with various cellular targets, exhibiting potent cytotoxicity against different human cancer cell lines. This makes them promising candidates for the development of new anticancer drugs .

DNA Intercalation

Some derivatives of benzo[d]thiazol have been designed to intercalate into DNA, a process that can disrupt the function of DNA and lead to cell death. This property is particularly useful in the design of antitumor drugs, as it can target rapidly dividing cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of benzo[d]thiazol derivatives with biological targets. These studies help in predicting the binding affinities and modes of action, which are essential for drug design and development .

Mitochondrial Dysfunction Induction

Research has indicated that certain benzo[d]thiazol derivatives can induce mitochondrial dysfunction, leading to apoptosis in cancer cells. This mechanism of action is valuable in the search for compounds that can selectively induce cell death in cancerous tissues .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S2.ClH/c1-15(2)29-12-11-17-22(14-29)33-26(23(17)25-27-18-8-4-6-10-21(18)32-25)28-24(30)20-13-16-7-3-5-9-19(16)31-20;/h3-10,13,15H,11-12,14H2,1-2H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGGCKICNITOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

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